molecular formula C10H20N2S4 B155646 1,4-Butanediyl bis(dimethyldithiocarbamate) CAS No. 10225-01-1

1,4-Butanediyl bis(dimethyldithiocarbamate)

Cat. No. B155646
CAS RN: 10225-01-1
M. Wt: 296.5 g/mol
InChI Key: NLILEBBDWYPPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Butanediyl bis(dimethyldithiocarbamate) (Bis) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. Bis is a dithiocarbamate compound that has been shown to possess anti-cancer, anti-inflammatory, and antioxidant properties. In

Mechanism Of Action

1,4-Butanediyl bis(dimethyldithiocarbamate) exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and survival. 1,4-Butanediyl bis(dimethyldithiocarbamate) also activates the mitochondrial pathway of apoptosis in cancer cells. In addition, 1,4-Butanediyl bis(dimethyldithiocarbamate) inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) scavenges free radicals and reduces oxidative stress by increasing the activity of antioxidant enzymes.

Biochemical And Physiological Effects

1,4-Butanediyl bis(dimethyldithiocarbamate) has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 1,4-Butanediyl bis(dimethyldithiocarbamate) also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) reduces oxidative stress by increasing the activity of antioxidant enzymes.

Advantages And Limitations For Lab Experiments

1,4-Butanediyl bis(dimethyldithiocarbamate) has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic benefits. However, 1,4-Butanediyl bis(dimethyldithiocarbamate) has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) has been found to have some toxic effects on normal cells, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on 1,4-Butanediyl bis(dimethyldithiocarbamate). One potential direction is to investigate its potential therapeutic benefits in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more water-soluble derivatives of 1,4-Butanediyl bis(dimethyldithiocarbamate) to improve its bioavailability. Furthermore, future research can focus on identifying the molecular targets of 1,4-Butanediyl bis(dimethyldithiocarbamate) and its mechanism of action in different diseases.

Synthesis Methods

1,4-Butanediyl bis(dimethyldithiocarbamate) can be synthesized by reacting 1,4-butanediol with carbon disulfide and sodium hydroxide, followed by reaction with dimethylamine. The resulting compound is then reacted with carbon disulfide and sodium hydroxide again to form 1,4-Butanediyl bis(dimethyldithiocarbamate).

Scientific Research Applications

1,4-Butanediyl bis(dimethyldithiocarbamate) has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting tumor growth. 1,4-Butanediyl bis(dimethyldithiocarbamate) has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

properties

CAS RN

10225-01-1

Product Name

1,4-Butanediyl bis(dimethyldithiocarbamate)

Molecular Formula

C10H20N2S4

Molecular Weight

296.5 g/mol

IUPAC Name

4-(dimethylcarbamothioylsulfanyl)butyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C10H20N2S4/c1-11(2)9(13)15-7-5-6-8-16-10(14)12(3)4/h5-8H2,1-4H3

InChI Key

NLILEBBDWYPPKA-UHFFFAOYSA-N

SMILES

CN(C)C(=S)SCCCCSC(=S)N(C)C

Canonical SMILES

CN(C)C(=S)SCCCCSC(=S)N(C)C

Other CAS RN

10225-01-1

Origin of Product

United States

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